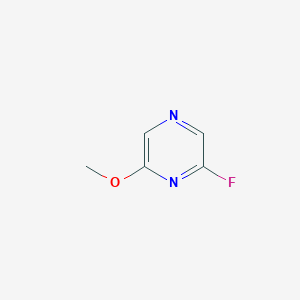

2-Fluoro-6-methoxypyrazine

Übersicht

Beschreibung

Synthesis Analysis

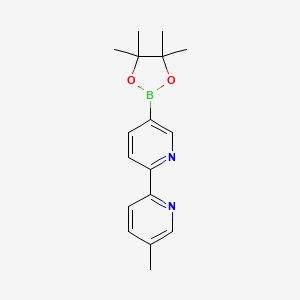

The synthesis of 2-Fluoro-6-methoxypyrazine involves several steps. One optimized route starts from 2-fluoro-4-methylpyridine and proceeds through a series of transformations. The overall yield is approximately 29.4% in 7 linear steps . Notably, this method outperforms previous approaches that utilized 2-bromo-4-methylpyridine , resulting in significantly higher yields .

Wissenschaftliche Forschungsanwendungen

1. Analysis in Food and Beverage Products

2-Fluoro-6-methoxypyrazine, as a member of the methoxypyrazine family, has significant implications in the analysis of food and beverage products, particularly wines. Methoxypyrazines are known for imparting characteristic flavors to certain types of wines. For instance, Allen, Lacey, and Boyd (1994) demonstrated the importance of methoxypyrazines in red wines, highlighting their influence on wine flavor (Allen, Lacey, & Boyd, 1994). Sidhu et al. (2015) further discussed the impact of viticultural and enological procedures on methoxypyrazine levels in grapes, musts, and wines (Sidhu, Lund, Kotseridis, & Saucier, 2015).

2. Role in Wine Aroma and Flavor

The role of methoxypyrazines in imparting herbaceous/green/vegetal sensory attributes to wines, particularly in varieties like Cabernet Sauvignon, has been a focus of research. Dunlevy et al. (2013) identified a specific methyltransferase essential for methoxypyrazine-derived flavor in wine, shedding light on the biosynthesis pathway of these compounds (Dunlevy, Dennis, Soole, Perkins, Davies, & Boss, 2013).

3. Technological Advances in Analysis

Advancements in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), have improved the detection and quantification of methoxypyrazines in wines. For example, Hjelmeland, Wylie, and Ebeler (2016) developed a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine (Hjelmeland, Wylie, & Ebeler, 2016).

Eigenschaften

IUPAC Name |

2-fluoro-6-methoxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDRPADGHPQVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methoxypyrazine | |

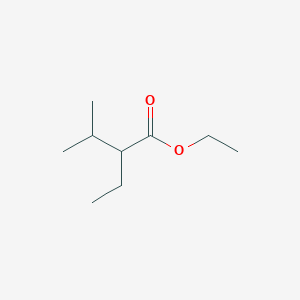

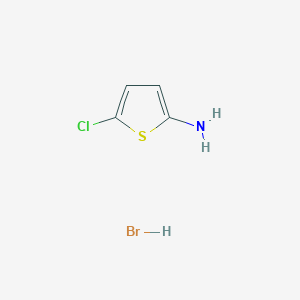

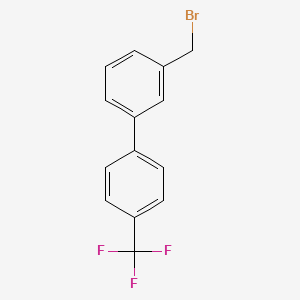

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

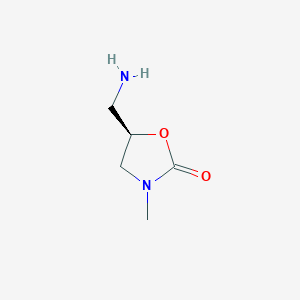

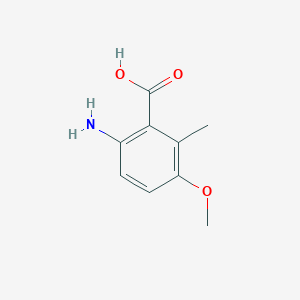

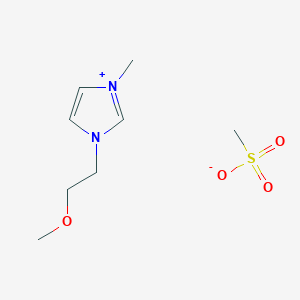

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one](/img/structure/B3276263.png)

![5,6-Dimethylbenzo[d]thiazole](/img/structure/B3276279.png)

![6-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B3276284.png)